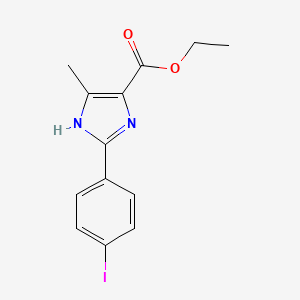![molecular formula C25H25NO7S B12439690 beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate CAS No. 125520-04-9](/img/structure/B12439690.png)
beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-, 3-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate: is a complex organic compound with a unique structure that combines a glucopyranoside moiety with an ethyl group, a deoxy sugar, and a phthalimide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate typically involves multiple steps:
Formation of the glucopyranoside core: This step involves the glycosylation of a suitable sugar precursor with an ethyl group.
Introduction of the deoxy sugar: The deoxygenation of the sugar moiety is achieved using specific reagents and conditions.
Attachment of the phthalimide derivative: This step involves the reaction of the deoxy sugar with a phthalimide derivative under controlled conditions.
Formation of the phenylmethylene bridge:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethylene and thio groups.
Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.
Substitution: The glucopyranoside moiety can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be facilitated by acids or bases, depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate is studied for its potential interactions with biological macromolecules. It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities.
作用機序
The mechanism of action of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other macromolecules, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
2-(3,4-dihydroxyphenyl)-ethyl-O-beta-D-glucopyranoside: This compound has a similar glucopyranoside core but differs in the substituents attached to it.
Ethyl beta-D-glucopyranoside: This compound shares the ethyl glucopyranoside structure but lacks the complex substituents found in the target compound.
4-Nitrophenyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: This compound has a similar glucopyranoside structure but with different functional groups attached.
Uniqueness
The uniqueness of beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[®-phenylmethylene]-1-thio-, 3-acetate lies in its combination of a glucopyranoside core with a phthalimide derivative and a phenylmethylene bridge. This unique structure allows for specific interactions with biological targets and the potential for diverse applications in various fields.
特性
CAS番号 |
125520-04-9 |
|---|---|
分子式 |
C25H25NO7S |
分子量 |
483.5 g/mol |
IUPAC名 |
[(2R,4aR,6S,7R,8R,8aS)-7-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C25H25NO7S/c1-3-34-25-19(26-22(28)16-11-7-8-12-17(16)23(26)29)21(31-14(2)27)20-18(32-25)13-30-24(33-20)15-9-5-4-6-10-15/h4-12,18-21,24-25H,3,13H2,1-2H3/t18-,19-,20-,21-,24-,25+/m1/s1 |
InChIキー |
PPQPCGYKNOBBLK-KHODRUNXSA-N |
異性体SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
正規SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C)N4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


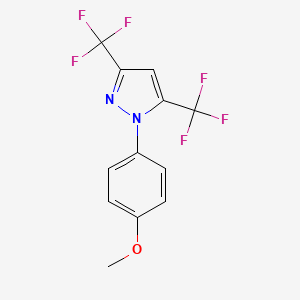
![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12439612.png)
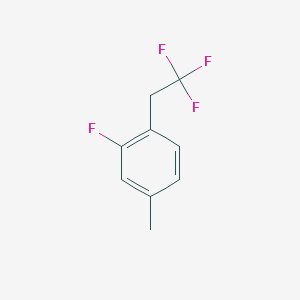
![[(3-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12439633.png)

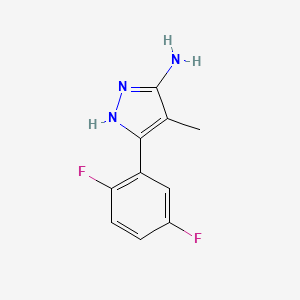

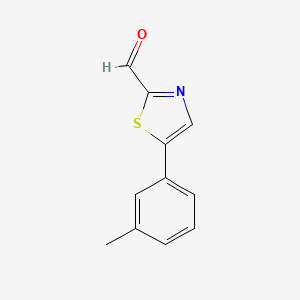
![N-(2-{[3-(cyclohexa-1,4-dien-1-yl)propyl]amino}-1,2-diphenylethyl)-4-methylbenzenesulfonamide](/img/structure/B12439681.png)

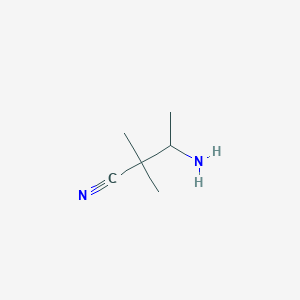

![3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B12439721.png)
